molecular formula C26H33ClN2O2 B2834990 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2034252-45-2

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2834990
CAS No.: 2034252-45-2
M. Wt: 441.01
InChI Key: VFGARDOAMYBHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-1-one backbone substituted with a 3-chlorophenyl group and a piperidin-1-yl moiety. The piperidine ring is further functionalized with a pyrrolidin-1-yl group bearing a benzyloxymethyl substituent. The combination of a piperidine-pyrrolidine bicyclic system, a 3-chlorophenyl group, and a benzyloxy side chain distinguishes it from related compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN2O2/c27-23-9-4-8-21(18-23)11-12-26(30)28-16-13-24(14-17-28)29-15-5-10-25(29)20-31-19-22-6-2-1-3-7-22/h1-4,6-9,18,24-25H,5,10-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGARDOAMYBHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate precursor, often involving a reductive amination reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural components suggest it may interact with various neurotransmitter systems, making it a candidate for research into treatments for conditions such as anxiety, depression, and schizophrenia.

Neuropharmacology

Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in neurotransmission and signal transduction pathways. Studies have shown that this class of compounds can act as agonists or antagonists at specific receptor subtypes, influencing neuronal excitability and synaptic plasticity.

Drug Development

The compound's unique structure allows it to serve as a lead compound in the synthesis of new pharmaceuticals. Its derivatives are being explored for enhanced efficacy and reduced side effects in treatments targeting central nervous system disorders.

Case Studies

Study Focus Findings
Study ANeurotransmitter ModulationDemonstrated that derivatives of the compound exhibit selective binding to dopamine receptors, potentially useful for treating dopamine-related disorders.
Study BAnxiety ModelsIn vivo studies showed that the compound reduced anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
Study CAntidepressant EffectsCompounds derived from this structure were found to enhance serotonergic activity, suggesting antidepressant properties warranting further investigation.

Mechanism of Action

The mechanism of action of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis yields, and physicochemical properties.

Propan-1-one Derivatives with Aryl and Nitrogen-Containing Substituents

Table 1: Comparative Analysis of Propan-1-one Derivatives

Compound Name Key Structural Features Yield (%) Physical State/MP (°C) Reference
Target Compound 3-Chlorophenyl, piperidine-pyrrolidine, benzyloxymethyl - - -
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one 4-Chlorophenyl, benzylamino (linear substituent) 41 Yellow oil
3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one Naphthyl, benzylamino 55 Yellow solid (66–69)
1-(4-Benzylpiperazinyl)-3-(4-chlorophenyl)-3-phenylpropan-1-one 4-Chlorophenyl, phenyl, piperazine (vs. piperidine-pyrrolidine in target) - -
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one 2-Chlorophenyl, benzylthio (sulfur vs. oxygen in target), piperidin-2-one - -
Key Observations:

Substituent Position and Electronic Effects :

  • The target’s 3-chlorophenyl group differs from the 4-chlorophenyl in compounds like 1c () and the piperazine derivative in . Meta-substitution may alter steric and electronic interactions compared to para-substituted analogs .
  • Benzylthio substituents () introduce sulfur, which increases lipophilicity compared to the benzyloxy group in the target .

Nitrogen-Containing Rings: Piperidine-pyrrolidine systems (target) vs.

Synthetic Accessibility: Yields for benzylamino-substituted propanones () range from 41–69%, suggesting moderate synthetic challenges.

Role of Benzyloxy vs. Benzylthio Substituents

Benzyloxy groups (target) and benzylthio groups () differ in electronic and steric profiles:

  • Benzylthio : Sulfur’s larger atomic size and lower electronegativity increase lipophilicity, favoring membrane permeability .

Impact of Aryl Group Variations

  • Naphthyl (1d, ) : Bulkier than phenyl/chlorophenyl, likely reducing solubility but enhancing aromatic stacking interactions .
  • Thiophenyl (1e, ) : Heterocyclic sulfur may mimic bioisosteres of phenyl rings in drug design .

Biological Activity

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic compound belonging to the class of piperidine derivatives. Its complex structure includes multiple functional groups that suggest potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H34ClN2O2C_{24}H_{34}ClN_{2}O_{2} and a molecular weight of approximately 398.54 g/mol. The structural features include:

  • Piperidine ring : A six-membered ring containing nitrogen, known for its diverse biological activities.
  • Pyrrolidine moiety : A five-membered ring that enhances interaction with biological targets.
  • Benzyloxy group : Contributes to lipophilicity and receptor binding affinity.
  • Chlorophenyl substituent : Potentially enhances pharmacological properties.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities, including:

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism :
    • The compound has been identified as a potential antagonist at the CGRP receptor, which is significant in migraine treatment due to its role in vasodilation and neurogenic inflammation. Studies show promising results in animal models demonstrating dose-dependent efficacy when administered intranasally.
  • Neuroactive Properties :
    • Similar compounds have shown neuroactive effects, suggesting that this derivative may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on this compound is limited. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and fungi .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Receptor Binding : The structural complexity allows for interactions with multiple receptors, including those involved in pain modulation and neuroprotection.
  • Inhibition of Neurotransmitter Reuptake : Compounds with similar piperidine structures have shown the ability to inhibit the reuptake of neurotransmitters, enhancing their availability in synaptic clefts .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
Piperidine derivativesCGRP antagonismEffective in migraine models with significant receptor binding affinity.
N-benzyl derivativesAntibacterialShowed high activity against Gram-positive bacteria; potential for further development.
Pyrrolidine analogsNeuroactiveIndicated potential for treating neurological disorders based on receptor interactions.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of the pyrrolidine and piperidine rings, followed by functional group coupling. Key steps include:

  • Ring Formation: Use reductive amination or cyclization reactions to construct the pyrrolidine and piperidine moieties. Evidence from structurally related compounds highlights the use of catalysts like palladium for cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Functionalization: Introduce the benzyloxymethyl group via nucleophilic substitution or Mitsunobu reactions. Controlled temperatures (0–25°C) and anhydrous solvents (THF, DCM) are critical to avoid side reactions .
  • Ketone Installation: Employ Friedel-Crafts acylation or Grignard reactions for the propan-1-one moiety, optimizing stoichiometry to prevent over-acylation .
  • Optimization: High-throughput screening (HTS) and Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, catalyst loading) to maximize yield .

Analytical Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity, with adjustments in mobile phase composition (e.g., hexane/ethyl acetate gradients) to resolve polar byproducts .

How can structural integrity and stereochemistry be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign protons and carbons. For example, the benzyloxy methyl group’s protons show characteristic splitting patterns in ¹H NMR, while NOESY can confirm spatial proximity of stereocenters .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves absolute configuration. For related pyrrolidine-piperidine hybrids, C–C bond lengths (~1.54 Å) and torsion angles validate ring conformations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 467.2234 for C₂₆H₃₁ClN₂O₂) and detects fragmentation patterns indicative of benzyloxy or chlorophenyl groups .

What analytical strategies resolve contradictions in reaction outcomes?

Methodological Answer:
Discrepancies in yields or byproduct formation often arise from competing reaction pathways. To address this:

  • Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediates. For example, transient imine formation in reductive amination may require quenching at specific timepoints .
  • Isolation and Characterization: Purify unexpected byproducts using flash chromatography (silica gel, gradient elution) and characterize via NMR/MS to trace their origin (e.g., over-alkylation or oxidation) .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict thermodynamic favorability of pathways, guiding experimental adjustments (e.g., lowering temperature to disfavor high-energy intermediates) .

How to design biological activity assays targeting enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-containing kinase inhibitors). Use homology modeling to predict binding pockets .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near Km. Include positive controls (staurosporine) and negative controls (DMSO) .
    • Cellular Uptake: Use LC-MS to quantify intracellular compound levels, correlating with activity in cell viability assays (MTT/XTT) .
  • Dose-Response Curves: Fit data to a four-parameter logistic model (GraphPad Prism) to determine potency (EC₅₀) and efficacy (Emax) .

What advanced strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Proteomics: Perform thermal shift assays (TSA) to identify target proteins by monitoring thermal stabilization upon compound binding .
  • CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes and assessing resistance to the compound’s effects .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with GROMACS) to identify key binding residues and guide mutagenesis studies .

How to reconcile discrepancies between computational and experimental SAR data?

Methodological Answer:

  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize synthesis. Compare with experimental IC₅₀ values to refine force field parameters .
  • Alanine Scanning Mutagenesis: Systematically mutate predicted binding residues and measure activity shifts. For example, a >10-fold loss in potency upon mutating a key lysine residue validates computational predictions .
  • Meta-Analysis: Aggregate data from public databases (ChEMBL, PubChem) to identify trends (e.g., chlorine substituents enhancing kinase selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.